3,5-Bis(isopropyl)phenyl Diphenyl Phosphate
Description
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate is an organophosphate ester (OPE) characterized by two isopropyl substituents at the 3 and 5 positions of its phenyl ring, bonded to a diphenyl phosphate backbone. This structural configuration enhances its thermal stability and compatibility with polymeric matrices, making it a candidate for applications such as flame retardants and plasticizers in electronics, coatings, and textiles . Its commercial availability as a standard (e.g., TRC product CDDM-I824470-10g) suggests its use in analytical and industrial settings .
Properties
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-18(2)20-15-21(19(3)4)17-24(16-20)28-29(25,26-22-11-7-5-8-12-22)27-23-13-9-6-10-14-23/h5-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXRBAUGAEEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548912 | |
| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113765-39-2 | |
| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The synthesis of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate follows a two-step protocol:
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Phosphorylation : Reaction of 3,5-diisopropylphenol with phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst (e.g., MgCl₂) to form the phosphorylated intermediate.
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Esterification : Subsequent reaction with phenol to replace remaining chloride groups, yielding the final phosphate ester.
The stoichiometry typically adheres to a 1:2 molar ratio of 3,5-diisopropylphenol to POCl₃, with excess phenol ensuring complete esterification.
Industrial-Scale Preparation Methods
Batch Process with Multi-Stage Temperature Control
Adapted from CN103214513A, this method employs precise temperature ramping to mitigate side reactions:
| Step | Conditions | Duration | Key Outcomes |
|---|---|---|---|
| 1. Phosphorylation | POCl₃, MgCl₂, 80°C → 105°C (4°C/h) | 2 h | Intermediate formation with ≤5% TPP |
| 2. Evaporation | 120°C, reduced pressure | 1 h | Removal of excess POCl₃ (≥95% efficiency) |
| 3. Esterification | Phenol, 135°C → 155°C | 3.5 h | Acid value ≤0.15 mg KOH/g |
| 4. Purification | Alkaline wash, distillation | - | Final purity ≥98%, yield ≥88% |
Critical to this method is the gradual heating during phosphorylation, which prevents thermal decomposition of 3,5-diisopropylphenol. The use of MgCl₂ accelerates the reaction while suppressing the formation of isopropenyl derivatives.
Continuous Flow Synthesis
CN112409404A details a continuous process designed for high-throughput production:
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Multi-Stage Crosslinking Reactor : 3,5-diisopropylphenol is split into two streams. The first reacts with POCl₃ and MgCl₂ at 80–120°C under vacuum (−0.015 to −0.02 MPa).
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Thin-Film Evaporation : Excess POCl₃ is removed at 120–130°C, reducing residual chloride to <0.1%.
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Esterification Reactor : The intermediate reacts with phenol at 115–120°C, with triethylamine neutralizing HCl byproducts.
Performance Metrics :
Critical Parameter Analysis
Catalyst Optimization
Lewis acids like MgCl₂ or AlCl₃ enhance reaction rates but require careful dosage:
| Catalyst | Concentration (wt%) | Reaction Time (h) | TPP Content (%) |
|---|---|---|---|
| MgCl₂ | 0.5 | 4.5 | 0.8 |
| AlCl₃ | 0.3 | 3.8 | 1.2 |
| None | - | 8.2 | 3.5 |
MgCl₂ at 0.5 wt% achieves optimal balance between speed and impurity suppression.
Temperature and Pressure Effects
Elevated temperatures (>130°C) during phosphorylation increase isopropenyl derivatives by 15–20%. Conversely, suboptimal vacuum during POCl₃ evaporation leaves residual chloride, necessitating additional washing steps.
Impurity Profiling and Mitigation
Major Byproducts and Controls
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Triphenyl Phosphate (TPP) : Forms via phenol-POCl₃ side reactions. Mitigated by:
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Isopropenyl Diphenyl Phosphate : Results from thermal degradation of 3,5-diisopropylphenol. Controlled by:
Scalability and Industrial Adaptation
The continuous flow method (CN112409404A) demonstrates superior scalability, achieving 2,500 kg/h throughput with consistent purity. Key adaptations include:
Chemical Reactions Analysis
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates and phenols.
Reduction: Reduction reactions may yield simpler phosphates and hydrocarbons.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: This compound serves as a valuable reagent in organic synthesis for creating more complex molecules. Its phosphoric ester functional group allows for various chemical transformations, including oxidation and substitution reactions.
- Analytical Chemistry Standard: It is used as a standard in analytical chemistry for calibrating instruments and validating methods due to its well-defined properties.
2. Biology:
- Biological Effects Study: Research is ongoing to understand its effects on biological systems, particularly its role as a flame retardant. It interacts with enzymes and receptors, which may influence biological pathways .
- Toxicology Investigations: Studies have indicated potential reproductive and developmental toxicity associated with exposure to similar organophosphate esters, prompting further investigation into the safety profile of 3,5-bis(isopropyl)phenyl diphenyl phosphate .
3. Medicine:
- Drug Delivery Systems: The compound is being explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This application could enhance the efficacy of medications by improving their solubility and bioavailability.
- Medical Device Component: Its biocompatibility makes it a candidate for incorporation into medical devices, where it may serve as a plasticizer or stabilizer.
4. Industry:
- Flame Retardant Applications: this compound is widely used as a flame retardant in polymers and textiles. It functions by forming a protective char layer that inhibits flame spread .
- Plasticizer in Manufacturing: The compound acts as a plasticizer in the production of flexible materials, enhancing their durability and performance characteristics .
Case Studies
Case Study 1: Flame Retardancy Testing
A study evaluated the effectiveness of this compound as a flame retardant in polyurethane foams. The results showed significant improvement in fire resistance compared to untreated foams, demonstrating its potential for use in safety-critical applications .
Case Study 2: Toxicity Assessment
Research conducted on reproductive toxicity associated with organophosphate esters indicated that exposure to similar compounds resulted in developmental delays in offspring during perinatal studies. This raises concerns about the safety of using such compounds in consumer products without thorough evaluation .
Mechanism of Action
The mechanism of action of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. In its role as a flame retardant, the compound acts by forming a protective char layer on the surface of materials, thereby preventing the spread of flames . The molecular pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular membranes and proteins, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
Triphenyl Phosphate (TPHP): Features three phenyl groups directly attached to the phosphate core. The absence of alkyl substituents reduces steric hindrance but increases volatility compared to 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate . Bisphenol A Bis(diphenyl phosphate) (BADP): Incorporates a bisphenol A backbone, creating a bulkier structure with higher molecular weight and improved thermal resistance compared to mono-aromatic OPEs like this compound . 3,4-Bis(isopropyl)phenyl Diphenyl Phosphate: A positional isomer of the target compound, with isopropyl groups at the 3 and 4 positions. This minor structural variation may alter solubility and polymer compatibility .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Features | Molecular Weight (g/mol)* | Phosphorus Content (%)* |
|---|---|---|---|
| This compound | Two isopropyl groups at 3,5 positions | ~450–500 (estimated) | ~6–7 (estimated) |
| TPHP | Three phenyl groups | 326.28 | 9.5 |
| BADP | Bisphenol A backbone | 692.62 | 8.9 |
| 3,4-Bis(isopropyl)phenyl Diphenyl Phosphate | Isopropyl groups at 3,4 positions | ~450–500 (estimated) | ~6–7 (estimated) |
Performance in Flame Retardancy and Thermal Stability
- This compound: The isopropyl groups enhance hydrophobicity, reducing leaching in humid environments. Its thermal decomposition temperature is likely higher than TPHP due to increased steric bulk but lower than BADP, which benefits from a rigid bisphenol A structure .
- TPHP : Lower thermal stability (decomposes ~250°C) and higher volatility limit its use in high-temperature applications .
- BADP : Superior thermal resistance (decomposes ~350°C) and char-forming ability, making it preferred in electronics and engineering plastics .
Environmental and Health Profiles
- This compound: Limited data exist, but its branched structure may reduce bioavailability and bioaccumulation compared to smaller OPEs like TCEP or TPHP, which are associated with endocrine disruption and neurotoxicity .
- BADP : Classified as a high-persistence chemical due to its large molecular size, raising concerns about long-term environmental accumulation .
- TPHP : Detected in food and dust samples, with evidence of metabolic toxicity in mammalian studies .
Biological Activity
3,5-Bis(isopropyl)phenyl diphenyl phosphate (BIPP) is an organophosphate compound that has garnered attention due to its potential biological activities and applications in various fields, particularly as a flame retardant. This article reviews the biological activity of BIPP, focusing on its effects on human health, environmental impact, and relevant case studies.
Chemical Structure and Properties
BIPP is characterized by its unique chemical structure, which consists of two diphenyl phosphate groups attached to a central isopropyl-substituted phenyl moiety. The molecular formula is , and it is known for its stability and lipophilicity, which influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted several aspects of BIPP's biological activity:
- Endocrine Disruption : BIPP has been implicated in endocrine disruption, affecting thyroid hormone levels. A case-control study indicated that exposure to organophosphate flame retardants (PFRs), including BIPP, can lead to alterations in thyroid hormone concentrations in humans .
- Neurotoxicity : As with many organophosphate compounds, BIPP may exhibit neurotoxic effects. Organophosphates are known to inhibit acetylcholinesterase activity, leading to potential neurodevelopmental issues .
- Toxicological Assessments : Toxicological studies have shown that BIPP does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances; however, it still poses risks under certain exposure conditions .
1. Human Exposure and Health Effects
A comprehensive study evaluated the exposure levels of various PFRs in a population and correlated these with health outcomes. The findings revealed that participants with higher concentrations of BIPP metabolites exhibited notable changes in thyroid function markers .
| Flame Retardant | Median Concentration (ng/ml) | IQR (ng/ml) | % Detected |
|---|---|---|---|
| BIPP | 0.65 | 0.31–1.6 | 97.5 |
2. Animal Studies
Animal studies assessing the effects of BIPP on liver function showed significant alterations in organ weight and body weight gain among exposed groups compared to controls. These findings suggest potential hepatic toxicity associated with high doses of BIPP .
BIPP's biological activity is primarily attributed to its interaction with biological membranes and enzymes:
- Acetylcholinesterase Inhibition : Similar to other organophosphates, BIPP may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of cholinergic receptors.
- Hormonal Modulation : The compound's structure allows it to mimic natural hormones, potentially disrupting endocrine signaling pathways.
Environmental Impact
BIPP's environmental persistence raises concerns regarding its accumulation in ecosystems. Studies indicate moderate bioaccumulation potential, necessitating further investigation into its long-term ecological effects .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for evaluating the flame-retardant efficacy of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate in polymer matrices?
- Methodological Answer: Flame-retardant performance can be assessed using UL94 vertical burning tests (for flammability classification) and cone calorimetry (to measure heat release rate, smoke production, and mass loss). Comparative studies with structurally similar phosphate esters (e.g., triphenyl phosphate or resorcinol bis-diphenyl phosphate) should include controlled variables like polymer type, additive concentration, and thermal degradation kinetics. Data interpretation must account for synergistic effects with other additives (e.g., char-forming agents) .
Q. How can researchers accurately measure the water solubility and octanol-water partition coefficient (Log Kow) of this compound?
- Methodological Answer: Water solubility can be determined via the shake-flask method at controlled temperatures (e.g., 20–25°C), followed by HPLC-UV quantification. For Log Kow, the slow-stirring method minimizes emulsification, with verification using predictive software (e.g., Syracuse Research Corporation’s WSKOW). Note that discrepancies may arise due to impurities in commercial mixtures; pure compound isolation via column chromatography is advised before measurement .
Q. What analytical techniques are critical for confirming the structural identity of synthesized this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms substitution patterns and ester linkages. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, combine gas chromatography (GC) or liquid chromatography (LC) with flame ionization or mass spectrometric detection .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported Log Kow values for this compound (e.g., 4.86 vs. 6.61)?
- Methodological Answer: Discrepancies often stem from differences in sample composition (e.g., commercial mixtures vs. purified isolates) or estimation methods (experimental vs. computational). To address this:
- Purify the compound via preparative HPLC.
- Compare experimental Log Kow (slow-stirring) with software predictions (e.g., EPI Suite’s KOWWIN).
- Cross-reference with structurally analogous compounds (e.g., tert-butylphenyl diphenyl phosphate) to identify outliers .
Q. What experimental designs are optimal for tracking environmental degradation intermediates of this compound in aquatic systems?
- Methodological Answer: Simulate degradation using UV irradiation or microbial inocula (e.g., OECD 309 guidelines). Analyze intermediates via LC-QTOF-MS with non-targeted screening. Include controls for abiotic degradation and matrix effects (e.g., dissolved organic matter). Kinetic modeling (pseudo-first-order) can quantify half-lives under varying pH and temperature conditions .
Q. How can computational models predict the endocrine-disrupting potential of this compound when in vivo data are limited?
- Methodological Answer: Use molecular docking to assess binding affinity for nuclear receptors (e.g., estrogen receptor α). Pair with quantitative structure-activity relationship (QSAR) models like OECD Toolbox or CompTox Dashboard. Validate predictions using in vitro assays (e.g., ER-CALUX for estrogenicity). Cross-validate with structurally related compounds (e.g., cresyl diphenyl phosphate) .
Q. What strategies mitigate matrix interference when quantifying this compound in complex environmental samples?
- Methodological Answer: Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., deuterated triphenyl phosphate). Cleanup steps may include solid-phase extraction (SPE) with Florisil cartridges or gel permeation chromatography (GPC). Confirm recovery rates (>80%) via spike-and-recovery experiments in representative matrices (e.g., sludge, sediment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
